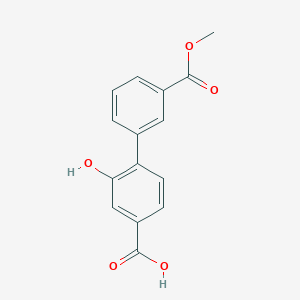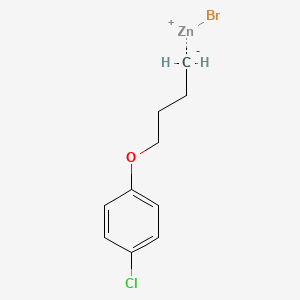
(3-Fluoro-4-(trifluoromethyl)benZyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-fluoro-4-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent commonly used in organic synthesis. This compound features a benzyl group substituted with fluorine and trifluoromethyl groups, bonded to zinc bromide. The presence of tetrahydrofuran as a solvent stabilizes the organozinc compound, making it suitable for various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (3-fluoro-4-(trifluoromethyl)benzyl)zinc bromide typically involves the reaction of (3-fluoro-4-(trifluoromethyl)benzyl) bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
(3-fluoro-4-(trifluoromethyl)benzyl) bromide+Zn→(3-fluoro-4-(trifluoromethyl)benzyl)zinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3-fluoro-4-(trifluoromethyl)benzyl)zinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The compound can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.
Coupling reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Typical reagents include alkyl halides or aryl halides, and the reactions are often carried out in polar aprotic solvents like THF.
Coupling reactions: Palladium or nickel catalysts are frequently used, along with bases like potassium carbonate or sodium hydroxide, under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the benzyl group and the coupling partner.
科学的研究の応用
(3-fluoro-4-(trifluoromethyl)benzyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It plays a role in the development of new drugs, particularly those requiring specific fluorinated motifs.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (3-fluoro-4-(trifluoromethyl)benzyl)zinc bromide exerts its effects involves the transfer of the benzyl group to an electrophilic substrate. The zinc atom acts as a mediator, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and substrates used.
類似化合物との比較
Similar Compounds
- (3-fluoro-4-(trifluoromethyl)phenyl)zinc bromide
- (4-fluoro-3-(trifluoromethyl)benzyl)zinc chloride
- (3-chloro-4-(trifluoromethyl)benzyl)zinc bromide
Uniqueness
(3-fluoro-4-(trifluoromethyl)benzyl)zinc bromide is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the benzyl ring. This arrangement imparts distinct electronic and steric properties, making it particularly useful in selective organic transformations.
特性
IUPAC Name |
bromozinc(1+);2-fluoro-4-methanidyl-1-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4.BrH.Zn/c1-5-2-3-6(7(9)4-5)8(10,11)12;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLVZJIXSHLCEK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=C(C=C1)C(F)(F)F)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

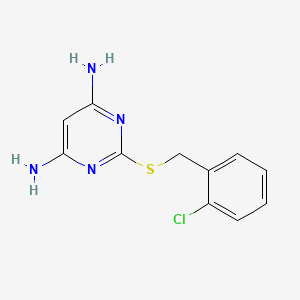



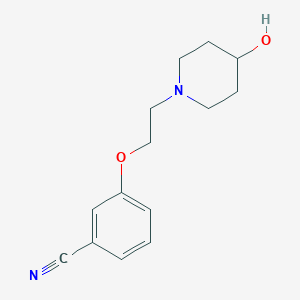


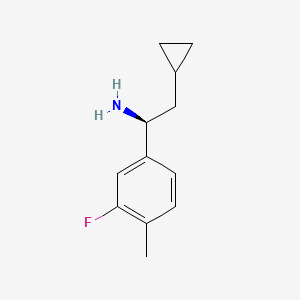
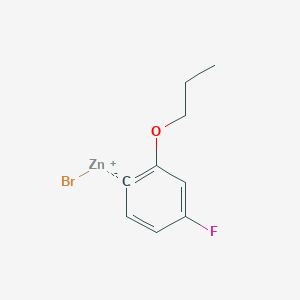
![4-{4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]phenyl}-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14889990.png)
![N-[[4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-3,4-dimethoxybenzeneethanamine hydrochloride](/img/structure/B14889994.png)
